Cas no 374-40-3 (3,3,4,4,4-Pentafluorobutan-2-ol)

3,3,4,4,4-Pentafluorobutan-2-ol structure
374-40-3 structure
Product Name:3,3,4,4,4-Pentafluorobutan-2-ol
CAS No:374-40-3
MF:C4H5F5O
MW:164.073919057846
MDL:MFCD00042432
CID:313340
PubChem ID:78991
Update Time:2025-09-27

3,3,4,4,4-Pentafluorobutan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Butanol,3,3,4,4,4-pentafluoro-
    • 3,3,4,4,4-pentafluorobutan-2-ol
    • 3,3,4,4,4-PENTAFLUOROBUTANOL-2
    • 1,1,1,2,2-pentafluorobutan-3-ol
    • 1-methyl-2,2,3,3,3-pentafluoropropanol
    • 2-pentafluorobutanol
    • 3,3,4,4,4-Pentafluor-butan-2-ol
    • 3,3,4,4,4-pentafluoro-2-butanol
    • 3,3,4,4,4-pentafluoro-butan-2-ol
    • pentafluorobutanol
    • PENTAFLUOROETHYLMETHYLCARBINOL
    • DTXSID70880134
    • 3-Bromo-4-piperazinobenzoicAcid
    • SCHEMBL507370
    • 3,3,4,4,4-pentafluorobutanol-2, AldrichCPR
    • FT-0613983
    • (+/-)-3,3,4,4,4-pentafluoro-2-butanol
    • Pentafluorobutanol-2
    • MFCD00042432
    • EN300-369157
    • 1-Pentafluoroethylethanol
    • AKOS006230579
    • racemic 3,3,4,4,4-pentafluoro-2-butanol
    • NS00019009
    • EINECS 206-776-9
    • 374-40-3
    • 3,3,4,4,4-Pentafluorobutan-2-ol
    • MDL: MFCD00042432
    • Inchi: 1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3
    • InChI Key: BUGIAHXXBFVPGW-UHFFFAOYSA-N
    • SMILES: FC(C(F)(F)F)(C(C)O)F

Computed Properties

  • Exact Mass: 164.02600
  • Monoisotopic Mass: 164.026
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.369
  • Boiling Point: 113 ºC
  • Flash Point: 22 ºC
  • Refractive Index: 1.315
  • PSA: 20.23000
  • LogP: 1.56480
  • Solubility: Not available

3,3,4,4,4-Pentafluorobutan-2-ol Security Information

  • Hazard Statement: Flammable
  • Hazardous Material transportation number:1993
  • Hazard Category Code: 11-38
  • Safety Instruction: S9-S16-S29-S33
  • Hazardous Material Identification: F
  • Safety Term:S16;S23;S26;S36
  • HazardClass:FLAMMABLE
  • Risk Phrases:R10; R36/37/38

3,3,4,4,4-Pentafluorobutan-2-ol Customs Data

  • HS CODE:2905590090
  • Customs Data:

    China Customs Code:

    2905590090

    Overview:

    2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

3,3,4,4,4-Pentafluorobutan-2-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Apollo Scientific
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eNovation Chemicals LLC
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TRC
P273443-10mg
3,3,4,4,4-Pentafluorobutan-2-ol
374-40-3
10mg
$ 50.00 2022-06-03
TRC
P273443-50mg
3,3,4,4,4-Pentafluorobutan-2-ol
374-40-3
50mg
$ 65.00 2022-06-03
TRC
P273443-100mg
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$ 80.00 2022-06-03

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